An In-depth Technical Guide to N-(3-bromopyridin-4-yl)acetamide
An In-depth Technical Guide to N-(3-bromopyridin-4-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-(3-bromopyridin-4-yl)acetamide, a key heterocyclic building block in medicinal chemistry and organic synthesis. The document details the compound's chemical identity, a robust synthetic protocol, its physicochemical and spectroscopic properties, and its strategic applications in drug discovery. This guide is intended to be a critical resource for researchers leveraging this versatile intermediate for the development of novel therapeutics.
Introduction and Chemical Identity
N-(3-bromopyridin-4-yl)acetamide, with the Chemical Abstracts Service (CAS) registry number 13535-03-0 , is a substituted pyridine derivative.[1][2][3] Its structure incorporates a pyridine ring functionalized with a bromine atom at the 3-position and an acetamide group at the 4-position. This strategic arrangement of functional groups makes it a highly valuable intermediate in the synthesis of complex molecular architectures, particularly in the pharmaceutical industry.
The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, enabling the introduction of diverse substituents. The acetamide group, on the other hand, can influence the molecule's solubility and participate in crucial hydrogen bonding interactions, which is of particular interest in the design of enzyme inhibitors. While direct biological activity of N-(3-bromopyridin-4-yl)acetamide is not extensively documented, its role as a precursor to pharmacologically active agents is well-established in principle through structurally related compounds.[4]
Table 1: Compound Identification
| Identifier | Value |
| Chemical Name | N-(3-bromopyridin-4-yl)acetamide |
| Synonym | 4-(Acetylamino)-3-bromopyridine[3] |
| CAS Number | 13535-03-0[1][2][3] |
| Molecular Formula | C₇H₇BrN₂O[2][3] |
| Molecular Weight | 215.05 g/mol [2][3] |
| SMILES | BrC1=C(NC(C)=O)C=CN=C1[3] |
Synthesis of N-(3-bromopyridin-4-yl)acetamide
The most direct and logical synthetic route to N-(3-bromopyridin-4-yl)acetamide is the N-acetylation of its corresponding amine precursor, 3-bromo-4-aminopyridine. This method is analogous to established procedures for the acetylation of other substituted aminopyridines.[1] The reaction is typically high-yielding and proceeds under mild conditions, making it suitable for both laboratory and potential scale-up operations.
The causality behind this experimental choice lies in the high nucleophilicity of the exocyclic amino group of the pyridine ring, which readily attacks the electrophilic carbonyl carbon of an acetylating agent. The use of a mild base is crucial to neutralize the acid byproduct of the reaction, driving the equilibrium towards the product.
Experimental Protocol: N-Acetylation of 3-bromo-4-aminopyridine
Materials:
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3-bromo-4-aminopyridine
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Acetyl chloride or Acetic anhydride
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Pyridine or Triethylamine (as a base)
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Dichloromethane (DCM) or other suitable aprotic solvent
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate or magnesium sulfate
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Hexanes
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 3-bromo-4-aminopyridine (1 equivalent) in anhydrous dichloromethane.
-
Base Addition: Add pyridine or triethylamine (1.5 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
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Addition of Acetylating Agent: Add acetyl chloride (1.2 equivalents) dropwise to the stirred solution, ensuring the temperature remains below 5 °C. Alternatively, acetic anhydride can be used.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
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Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The resulting crude product can be purified by washing with a non-polar solvent like hexane to remove impurities, or by recrystallization or column chromatography if higher purity is required.[1]
Synthesis Workflow Diagram
Caption: Experimental workflow for the synthesis of N-(3-bromopyridin-4-yl)acetamide.
Physicochemical and Spectroscopic Properties
The physicochemical properties of N-(3-bromopyridin-4-yl)acetamide are important for its handling, storage, and application in synthesis. While extensive experimental data is not widely published, key parameters can be predicted or are available from chemical suppliers.
Table 2: Physicochemical and Spectroscopic Data
| Property | Value / Expected Characteristics | Source |
| Physical Form | Solid | [3] |
| Storage | Sealed in a dry environment, 2-8°C | [3] |
| TPSA | 41.99 Ų | [3] |
| LogP | 1.8025 | [3] |
| ¹H NMR | Aromatic protons on the pyridine ring are expected in the δ 7.0-8.5 ppm range. A singlet for the methyl protons of the acetamide group is expected around δ 2.2 ppm. The NH proton will likely appear as a broad singlet. | Inferred from[5] |
| ¹³C NMR | The carbonyl carbon of the acetamide group is expected to resonate around δ 168-170 ppm. The pyridine ring carbons will appear in the aromatic region, with the carbon bearing the bromine atom showing a characteristic shift. | Inferred from[5] |
| Mass Spec (MS) | The mass spectrum should show a molecular ion peak corresponding to the molecular weight (215.05 g/mol ) with a characteristic isotopic pattern for a monobrominated compound (M and M+2 peaks of nearly equal intensity). | Inferred |
Applications in Drug Discovery and Organic Synthesis
The primary utility of N-(3-bromopyridin-4-yl)acetamide lies in its role as a versatile intermediate for the synthesis of more complex, biologically active molecules. Its structure is a common feature in a variety of therapeutic candidates.
Intermediate for Kinase Inhibitors
The substituted pyridine core is a well-established scaffold in the design of kinase inhibitors.[4] Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. N-(3-bromopyridin-4-yl)acetamide can serve as a foundational fragment, where the bromine atom is replaced via cross-coupling reactions to build out the molecule and target the ATP-binding site of specific kinases. The N-acetamido-pyridin-4-yl substructure can form key hydrogen bond interactions within the hinge region of the kinase active site.[4]
Scaffold for Novel Heterocyclic Compounds
Beyond kinase inhibitors, this compound is a valuable starting material for a wide range of heterocyclic compounds. The bromine atom can be subjected to lithiation followed by quenching with various electrophiles, or participate in metal-catalyzed reactions to introduce aryl, heteroaryl, alkyl, or other functional groups. This flexibility allows for the rapid generation of libraries of compounds for screening in drug discovery programs. Recently, N-substituted acetamide derivatives have been explored as potent antagonists for targets such as the P2Y14 receptor, which is involved in inflammatory diseases.[6]
Logical Relationship in Synthesis
The following diagram illustrates the logical flow of how N-(3-bromopyridin-4-yl)acetamide is utilized as a key intermediate.
Caption: Role of N-(3-bromopyridin-4-yl)acetamide as a synthetic intermediate.
Conclusion
N-(3-bromopyridin-4-yl)acetamide is a strategically important molecule for chemical and pharmaceutical research. Its straightforward synthesis and the versatility of its functional groups make it an ideal starting point for the development of a wide array of complex compounds. This guide has provided a detailed overview of its synthesis, properties, and applications, underscoring its value to the scientific community and offering a practical resource for its effective utilization in research and development pipelines.
References
-
PubMed. (2024). Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 13535-03-0|N-(3-Bromopyridin-4-yl)acetamide|BLD Pharm [bldpharm.com]
- 3. chemscene.com [chemscene.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay - PubMed [pubmed.ncbi.nlm.nih.gov]
